N~1~-{4-[4-(DIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-2-YL}-4-METHYLBENZAMIDE
Overview
Description
N~1~-{4-[4-(DIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-2-YL}-4-METHYLBENZAMIDE is a complex organic compound characterized by the presence of a difluoromethoxy group, a thiazole ring, and a benzamide moiety
Preparation Methods
The synthesis of N1-{4-[4-(DIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-2-YL}-4-METHYLBENZAMIDE typically involves multiple steps. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions . The specific reaction conditions, such as temperature and solvent, can vary depending on the desired yield and purity of the final product.
Chemical Reactions Analysis
N~1~-{4-[4-(DIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-2-YL}-4-METHYLBENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Scientific Research Applications
N~1~-{4-[4-(DIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-2-YL}-4-METHYLBENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and protein modifications.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N1-{4-[4-(DIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-2-YL}-4-METHYLBENZAMIDE involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved in its mechanism of action can vary depending on the specific biological context .
Comparison with Similar Compounds
N~1~-{4-[4-(DIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-2-YL}-4-METHYLBENZAMIDE can be compared with similar compounds such as:
N-[4-(difluoromethoxy)phenyl]-4-(phenylmethyl)-1-piperazinecarbothioamide: This compound also contains a difluoromethoxy group but differs in its piperazine and carbothioamide moieties.
N-(4-(Difluoromethoxy)phenyl)acetamide: This compound is structurally similar but contains an acetamide group instead of a thiazole ring. The uniqueness of N1-{4-[4-(DIFLUOROMETHOXY)PHENYL]-1,3-THIAZOL-2-YL}-4-METHYLBENZAMIDE lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-[4-[4-(difluoromethoxy)phenyl]-1,3-thiazol-2-yl]-4-methylbenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14F2N2O2S/c1-11-2-4-13(5-3-11)16(23)22-18-21-15(10-25-18)12-6-8-14(9-7-12)24-17(19)20/h2-10,17H,1H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVRQDXORMQUOS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14F2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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